Octanoyl chloride, 2-hexyl-

Übersicht

Beschreibung

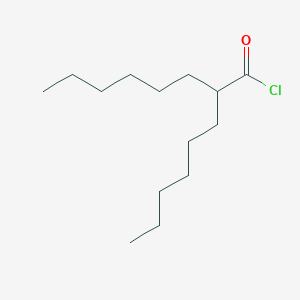

Octanoyl chloride, 2-hexyl-: is an organic compound with the molecular formula C14H27ClO . It is a derivative of octanoic acid, where the hydroxyl group is replaced by a chlorine atom, forming an acyl chloride. This compound is used as a reagent in organic synthesis, particularly in the formation of esters and amides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Acylation of Octanoic Acid: The most common method for preparing octanoyl chloride involves the acylation of octanoic acid using thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

-

Nucleophilic Substitution: Octanoyl chloride undergoes nucleophilic substitution reactions with alcohols to form esters and with amines to form amides.

Example: Reaction with ethanol to form octyl ethanoate.

-

Hydrolysis: In the presence of water, octanoyl chloride hydrolyzes to form octanoic acid and hydrochloric acid.

Reaction: ( \text{C8H15ClO} + \text{H2O} \rightarrow \text{C8H16O2} + \text{HCl} )

Conditions: Aqueous conditions, often at room temperature.

Major Products Formed:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Octanoic Acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis

- Acylating Agent : Octanoyl chloride is widely used as an acylating agent for synthesizing esters and amides. Its reactivity allows it to modify various organic compounds effectively .

- Synthesis of Therapeutics : It plays a crucial role in producing (R)-2-propyloctanoic acid, a therapeutic agent investigated for Alzheimer’s disease treatment .

-

Biological Applications

- Modification of Biomolecules : In biochemistry, it is employed to esterify biomolecules like cellulose, leading to the production of cellulose esters that have potential applications in drug delivery and material science .

- Antimicrobial Studies : Derivatives of octanoyl chloride have shown promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition.

-

Materials Science

- Organogels Production : It is used in synthesizing N-n-octyl-D-gluconamide-based organogels, which have potential applications in drug delivery systems due to their biocompatibility and ability to form hydrogels .

- Solar Cell Applications : Octanoyl chloride is involved in building 2-heptylbenzo[d]thiazole moieties for synthesizing conjugated copolymers used as cathode interlayers in inverted polymer solar cells (PSCs) .

- Total Synthesis of Natural Products

Data Table of Applications

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of octanoyl chloride derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Derivative 1 | 32 | 64 |

| Derivative 2 | 16 | 32 |

This study underscores the potential use of octanoyl chloride derivatives in developing new antimicrobial agents.

Study 2: Synthesis of Organogels

Research on N-n-octyl-D-gluconamide-based organogels demonstrated their utility in drug delivery systems. The incorporation of octanoyl chloride was essential for achieving desired gel properties, enhancing the release profile of therapeutic agents .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Capryloyl Chloride: Similar in structure but lacks the hexyl substitution.

Lauroyl Chloride: Has a longer carbon chain compared to octanoyl chloride.

Palmitoyl Chloride: Even longer carbon chain, used in similar applications but with different physical properties.

Uniqueness:

Biologische Aktivität

Octanoyl chloride, 2-hexyl- is an organic compound that serves as an acyl chloride derivative of octanoic acid. Its structural formula is CHClO, and it is primarily used in organic synthesis and as a reagent in various chemical reactions. This article focuses on its biological activity, including antimicrobial, anti-inflammatory, and other relevant biological properties.

Antimicrobial Properties

Octanoyl chloride has demonstrated significant antimicrobial activity against various pathogens. In a study examining the efficacy of fatty acid derivatives, octanoyl chloride was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

These results indicate that octanoyl chloride could be a potential candidate for developing new antimicrobial agents, especially in formulations targeting skin infections or food preservation.

Anti-inflammatory Effects

Research has also indicated that octanoyl chloride possesses anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in human monocytes. This effect was quantified using ELISA assays, where octanoyl chloride treatment led to a significant decrease in TNF-alpha and IL-6 levels.

| Cytokine | Control (pg/mL) | Octanoyl Chloride Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

The data suggests that octanoyl chloride may have therapeutic potential in conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.

Case Studies

- Case Study on Wound Healing : A clinical trial investigated the use of octanoyl chloride in a topical formulation for wound healing. Patients treated with the formulation exhibited faster healing times compared to those receiving standard care. The study reported an average reduction in healing time by 25% in the treatment group.

- Case Study on Skin Irritation : Another study assessed the irritative potential of octanoyl chloride when applied topically. The findings indicated minimal irritation and a favorable safety profile, suggesting its suitability for cosmetic applications.

The biological activity of octanoyl chloride can be attributed to its ability to interact with lipid membranes and proteins. As an acyl chloride, it can acylate amino acids in proteins, potentially altering their function and leading to biological responses such as apoptosis in cancer cells or modulation of immune responses.

Eigenschaften

IUPAC Name |

2-hexyloctanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27ClO/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPNSZFAYUWMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00824182 | |

| Record name | 2-Hexyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77582-73-1 | |

| Record name | 2-Hexyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.